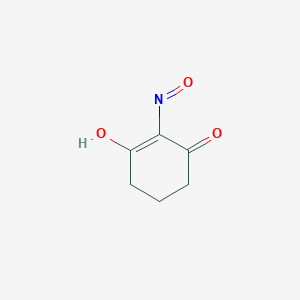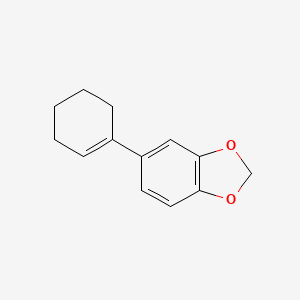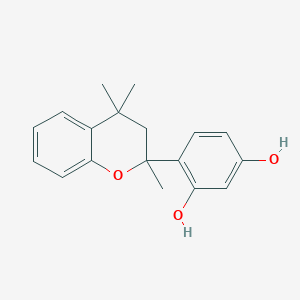
1-Chloro-3-(1-chloro-2-methylpropan-2-yl)-2-ethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(1-chloro-2-methylpropan-2-yl)-2-ethoxybenzene is an organic compound that belongs to the class of chlorinated aromatic compounds It is characterized by the presence of a benzene ring substituted with chlorine, ethoxy, and a chlorinated isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(1-chloro-2-methylpropan-2-yl)-2-ethoxybenzene typically involves the chlorination of 2-ethoxybenzene followed by the introduction of the chlorinated isopropyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure selective chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-3-(1-chloro-2-methylpropan-2-yl)-2-ethoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms, resulting in the formation of less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing chlorine.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of less chlorinated or dechlorinated derivatives.
Applications De Recherche Scientifique
1-Chloro-3-(1-chloro-2-methylpropan-2-yl)-2-ethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-(1-chloro-2-methylpropan-2-yl)-2-ethoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and ethoxy groups can influence its binding affinity and reactivity, leading to specific biochemical effects. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, or alteration of cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2-ethoxybenzene: Lacks the chlor
Propriétés
Numéro CAS |
91512-65-1 |
|---|---|
Formule moléculaire |
C12H16Cl2O |
Poids moléculaire |
247.16 g/mol |
Nom IUPAC |
1-chloro-3-(1-chloro-2-methylpropan-2-yl)-2-ethoxybenzene |
InChI |
InChI=1S/C12H16Cl2O/c1-4-15-11-9(12(2,3)8-13)6-5-7-10(11)14/h5-7H,4,8H2,1-3H3 |
Clé InChI |
KGLZPSRIHZQTQV-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC=C1Cl)C(C)(C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14349095.png)
![1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14349097.png)
![1,1'-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14349101.png)


![{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene](/img/structure/B14349115.png)


![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}piperidine](/img/structure/B14349130.png)

